Cas no 3002-77-5 (2-Methyl-1,10-phenanthroline)

2-Methyl-1,10-phenanthroline is a versatile ligand with exceptional chelating properties. Its unique aromatic structure allows for effective metal ion complexation, making it a valuable tool in various analytical and synthetic applications. The ligand exhibits high selectivity, stability, and solubility in organic solvents, enhancing its utility in coordination chemistry and sensor development.
2-Methyl-1,10-phenanthroline structure
2-Methyl-1,10-phenanthroline structure
商品名:2-Methyl-1,10-phenanthroline
CAS番号:3002-77-5
MF:C13H10N2
メガワット:194.2319
MDL:MFCD06643855
CID:294327
PubChem ID:253661856

2-Methyl-1,10-phenanthroline 化学的及び物理的性質

名前と識別子

    • 1,10-Phenanthroline,2-methyl-
    • 2-Methyl-1,10-phenanthroline
    • 1,10-Phenanthroline, 2-methyl-
    • MLS001001117
    • 2-methylpyridino[3,2-h]quinoline
    • MB03849
    • AK176263
    • SMR000498798
    • M2512
    • ST50114883
    • CHEMBL1728912
    • CS-W004548
    • MFCD06643855
    • SY056526
    • A912773
    • AS-37989
    • 3002-77-5
    • Methyl-1,10-phenanthroline
    • SCHEMBL3193864
    • DTXSID60406766
    • AKOS000282830
    • MDL: MFCD06643855
    • インチ: 1S/C13H10N2/c1-9-4-5-11-7-6-10-3-2-8-14-12(10)13(11)15-9/h2-8H,1H3
    • InChIKey: LQZDYPHFVGRHKD-UHFFFAOYSA-N
    • ほほえんだ: N1=C(C([H])([H])[H])C([H])=C([H])C2C([H])=C([H])C3C([H])=C([H])C([H])=NC=3C1=2

計算された属性

  • せいみつぶんしりょう: 194.084398327g/mol
  • どういたいしつりょう: 194.084398327g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 0
  • 複雑さ: 229
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 25.8

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.211±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 85-86 ºC (ligroine )
  • ふってん: 175°C/0.2mmHg(lit.)
  • フラッシュポイント: 161.4±13.6 °C
  • ようかいど: 極微溶性(0.16 g/l)(25ºC)、
  • PSA: 25.78000
  • LogP: 3.09140
  • 最大波長(λmax): 267(H2O (pH10))(lit.)

2-Methyl-1,10-phenanthroline セキュリティ情報

2-Methyl-1,10-phenanthroline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D606723-5g
2-methyl-1,10-phenanthroline
3002-77-5 97%
5g
$680 2024-06-05
Ambeed
A789785-250mg
2-Methyl-1,10-phenanthroline
3002-77-5 98%
250mg
$19.0 2025-02-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X06105-100mg
2-Methyl-1,10-phenanthroline
3002-77-5 98%
100mg
¥60.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X06105-1g
2-Methyl-1,10-phenanthroline
3002-77-5 98%
1g
¥361.0 2024-07-18
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M158262-1g
2-Methyl-1,10-phenanthroline
3002-77-5 >98.0%(HPLC)
1g
¥512.90 2023-09-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M2512-1g
2-Methyl-1,10-phenanthroline
3002-77-5 98.0%(LC)
1g
¥1925.0 2022-06-10
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M158262-200mg
2-Methyl-1,10-phenanthroline
3002-77-5 >98.0%(HPLC)
200mg
¥128.90 2023-09-02
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
lj1032-250mg
1,10-Phenanthroline,2-methyl-
3002-77-5 98%
250mg
¥800.0 2024-07-19
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
M2512-1G
2-Methyl-1,10-phenanthroline
3002-77-5 >98.0%(HPLC)
1g
¥790.00 2024-04-15
Aaron
AR00BHLW-250mg
2-methyl-1,10-phenanthroline
3002-77-5 97%
250mg
$16.00 2023-12-14

2-Methyl-1,10-phenanthroline 関連文献

2-Methyl-1,10-phenanthrolineに関する追加情報

Introduction to 2-Methyl-1,10-phenanthroline (CAS No. 3002-77-5)

2-Methyl-1,10-phenanthroline, identified by the Chemical Abstracts Service Number (CAS No.) 3002-77-5, is a heterocyclic organic compound that has garnered significant attention in the field of coordination chemistry and materials science due to its unique structural and electronic properties. This compound belongs to the phenanthroline family, which is characterized by a fused three-ring system containing nitrogen atoms. The presence of a methyl group at the 2-position introduces additional functionality, making it a versatile ligand in coordination chemistry and a promising candidate for various applications.

The molecular structure of 2-Methyl-1,10-phenanthroline consists of two benzene rings fused at one edge and a central pyridine ring, with nitrogen atoms at the 1 and 10 positions. The methyl substituent at the 2-position enhances its ability to act as a chelating ligand, forming stable complexes with transition metals. This property has made it particularly useful in catalysis, sensing, and as a precursor for functional materials.

In recent years, 2-Methyl-1,10-phenanthroline has been extensively studied for its applications in organic electronics. Its extended π-conjugation system and electron-donating nature make it an excellent candidate for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices. Research has demonstrated that complexes formed with transition metals such as ruthenium and iridium exhibit superior luminescent properties, which are critical for high-performance OLEDs.

Moreover, the derivatives of 2-Methyl-1,10-phenanthroline have been explored in the development of metal-organic frameworks (MOFs). These frameworks are highly porous materials that can be tailored for various applications, including gas storage, separation technologies, and catalysis. The nitrogen-rich structure of 2-Methyl-1,10-phenanthroline allows for the formation of stable metal coordination bonds, leading to robust MOF structures with tunable porosity and functionality.

Recent advancements in medicinal chemistry have also highlighted the potential of 2-Methyl-1,10-phenanthroline as a pharmacophore. Its ability to form stable complexes with metal ions has been exploited in the design of therapeutic agents targeting metalloenzymes and metalloproteins. For instance, complexes based on 2-Methyl-1,10-phenanthroline have shown promise in treating metal ion deficiencies and toxicities by selectively binding to specific metal ions in biological systems.

The synthesis of 2-Methyl-1,10-phenanthroline typically involves condensation reactions between appropriate precursors under controlled conditions. The introduction of the methyl group at the 2-position can be achieved through various synthetic pathways, including alkylation reactions or functional group interconversions. These synthetic strategies have been optimized to ensure high yields and purity, making 2-Methyl-1,10-phenanthroline readily available for research and industrial applications.

One of the key advantages of using 2-Methyl-1,10-phenanthroline as a ligand is its tunable coordination properties. By modifying the substituents or incorporating additional functional groups, chemists can fine-tune the binding affinity and selectivity of metal complexes. This flexibility has led to numerous innovative applications in areas such as bioimaging, where 2-Methyl-1,10-phenanthroline-based probes have been developed for sensitive detection of metal ions in biological samples.

The role of 2-Methyl-1,10-phenanthroline in sustainable chemistry cannot be overstated. Its use in catalytic processes has enabled more efficient and environmentally friendly synthetic routes for various chemicals. Additionally, its incorporation into MOFs and other porous materials has opened new avenues for carbon capture and storage technologies, contributing to efforts aimed at mitigating climate change.

As research continues to uncover new applications for 2-Methyl-1,10-phenanthroline, its importance in both academic and industrial settings is likely to grow. The compound's unique combination of structural features and functional properties makes it a cornerstone material in modern chemical research. Whether used as a ligand in coordination chemistry or as a building block for advanced materials, 2-Methyl-1,10-phenanthroline exemplifies the innovative potential of heterocyclic compounds.

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